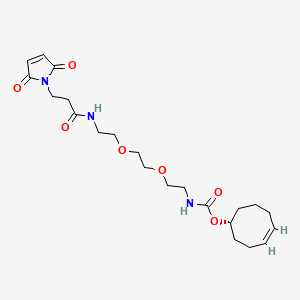

(R)-TCO4-PEG2-Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H33N3O7 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+/t18-/m0/s1 |

InChI Key |

ZDSFAYZUCKCRTR-KROLTMCQSA-N |

Isomeric SMILES |

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-TCO4-PEG2-Maleimide: A Technical Guide for Bioconjugation in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (R)-TCO4-PEG2-Maleimide, a heterobifunctional linker crucial in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides experimental protocols for its use, and illustrates its role in targeted protein degradation.

Core Chemical Structure and Properties

This compound is a versatile linker molecule that incorporates three key chemical moieties: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. This unique combination of functionalities allows for a two-step sequential or orthogonal bioconjugation strategy. The TCO group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized molecule. Concurrently, the maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, via a Michael addition reaction.

The PEG spacer, consisting of two ethylene (B1197577) glycol units, enhances the solubility and reduces aggregation of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads. The "(R)" designation refers to the stereochemistry of the TCO moiety, which can influence its reactivity and stability.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃N₃O₇ | |

| Molecular Weight | 451.51 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >95% (typically) | |

| Solubility | Soluble in DMSO, DMF. Limited solubility in aqueous buffers. | |

| Storage | Store at -20°C for long-term stability. |

Table 2: Reactive Properties and Kinetics

| Reaction | Reactive Partner | Second-Order Rate Constant (k) | Reaction Conditions |

| TCO-Tetrazine Ligation | Tetrazine | Up to 10⁶ M⁻¹s⁻¹[1] | Aqueous buffers (PBS), pH 6.0-9.0, room temperature[1] |

| Maleimide-Thiol Conjugation | Thiol (e.g., Cysteine) | ~10² - 10³ M⁻¹s⁻¹ | Aqueous buffers (PBS, HEPES, Tris), pH 6.5-7.5[2] |

Experimental Protocols

The dual reactivity of this compound allows for flexible bioconjugation strategies. Below are detailed protocols for the two key reactions.

Maleimide-Thiol Conjugation Protocol (Labeling a Protein)

This protocol describes the conjugation of the maleimide moiety of this compound to a thiol-containing protein, such as an antibody with accessible cysteine residues.

Materials:

-

Protein with free thiol groups (e.g., reduced antibody)

-

This compound

-

Reaction Buffer: Degassed 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5.

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2] Note: TCEP does not need to be removed prior to conjugation with maleimides.[3]

-

-

Linker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2] Vortex to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[]

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry (LC-MS).

-

TCO-Tetrazine Ligation Protocol (Click Reaction)

This protocol describes the "click" reaction between the TCO-functionalized molecule (prepared as in 2.1) and a tetrazine-labeled molecule.

Materials:

-

TCO-functionalized molecule (e.g., TCO-labeled protein)

-

Tetrazine-functionalized molecule

-

Reaction Buffer: PBS, pH 6.0-9.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO- and tetrazine-containing solutions. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used.[5]

-

The reaction is generally very fast and can be complete within 30-60 minutes at room temperature.[6] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

If necessary, purify the final conjugate from any unreacted starting materials using size-exclusion chromatography.

-

-

Characterization:

-

Confirm the formation of the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry (LC-MS).

-

Application in Targeted Protein Degradation: PROTACs

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.

The dual-reactive nature of this compound allows for a modular synthesis of PROTACs. For example, the maleimide end can be conjugated to a cysteine-containing E3 ligase ligand, and the TCO end can be "clicked" to a tetrazine-modified POI ligand, or vice versa.

Signaling Pathway: IRAK4 Degradation

A key therapeutic target in inflammatory diseases and some cancers is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][5] PROTACs have been successfully developed to induce the degradation of IRAK4, thereby inhibiting downstream inflammatory signaling pathways such as NF-κB.[1][2] The following diagram illustrates the general mechanism of a PROTAC, synthesized using a linker like this compound, in targeting IRAK4 for degradation.

Figure 1: PROTAC mechanism for IRAK4 degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound.

Figure 2: PROTAC development workflow.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the construction of complex bioconjugates for research and therapeutic applications. Its well-defined and highly efficient orthogonal reaction chemistries, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool in the development of next-generation targeted therapies such as ADCs and PROTACs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development.

References

- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zymeworks.com [zymeworks.com]

- 5. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-TCO4-PEG2-Maleimide: A Technical Guide to a Bifunctional Linker for Advanced Bioconjugation

(R)-TCO4-PEG2-Maleimide is a heterobifunctional crosslinker integral to the fields of advanced bioconjugation, drug development, and chemical biology. This molecule incorporates two distinct reactive moieties—a trans-cyclooctene (B1233481) (TCO) group and a maleimide (B117702) group—separated by a short polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables the sequential or simultaneous conjugation of two different molecules, making it a valuable tool for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The TCO group participates in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner. This "click chemistry" reaction is prized for its high speed and specificity in biological environments. Concurrently, the maleimide group offers selective reactivity towards thiol groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The hydrophilic PEG2 linker enhances solubility, reduces aggregation, and provides a defined spatial separation between the conjugated molecules.

Core Applications and Significance

The dual reactivity of this compound is leveraged in several cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. For instance, the maleimide end can be conjugated to a thiol-containing drug, and the TCO end can be reacted with a tetrazine-modified antibody, or vice versa. This modular approach facilitates the creation of ADCs with precise drug-to-antibody ratios (DAR).

-

PROTACs: This linker is employed in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule typically consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound can serve as this connecting element, enabling the modular assembly of PROTACs.

-

Biomolecule Labeling and Imaging: The bioorthogonal nature of the TCO-tetrazine reaction allows for the specific labeling of biomolecules in complex biological systems, including live cells. This is particularly useful for attaching imaging agents, such as fluorophores or radiolabels, for diagnostic and research purposes.

Quantitative Data on Conjugation Chemistries

The efficiency of bioconjugation is critically dependent on the reaction kinetics of the chosen chemical handles. While specific kinetic data for this compound is not extensively published, the following tables summarize the well-established reaction rates for its constituent reactive groups, providing a strong basis for experimental design.

Table 1: Reaction Kinetics of TCO-Tetrazine IEDDA Cycloaddition

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | (E)-cyclooct-4-enol | ~2,000 | |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO-amine | ~3,300 | |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | TCO-PEG4-NHS ester | 13,000 ± 800 | |

| 3-(4-benzylamino)-1,2,4,5-tetrazine | TCO-amine | ~30,000 | |

| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | TCO-amine | >1,000,000 |

Note: Reaction rates are influenced by substituents on both the TCO and tetrazine, as well as solvent and temperature.

Table 2: Reaction Kinetics and Stability of Maleimide-Thiol Conjugation

| Reaction Parameter | Value/Condition | Significance | Reference |

| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines. | [1] |

| Stability of Thioether Bond | Stable | The resulting thioether bond is generally stable under physiological conditions. | [1] |

| Potential for Retro-Michael Reaction | Possible | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation. | [2] |

| Hydrolysis of Succinimide (B58015) Ring | pH-dependent | At pH > 7.5, the succinimide ring can hydrolyze, which can stabilize the conjugate against the retro-Michael reaction. | [1] |

Experimental Protocols

The following are detailed, representative protocols for the two-step conjugation of two distinct molecules (Molecule A and Molecule B) using this compound. Note: These are generalized protocols and may require optimization for specific molecules and applications.

Part 1: Conjugation of a Thiol-Containing Molecule to the Maleimide Moiety

This protocol describes the conjugation of a molecule containing a free thiol group (e.g., a cysteine-containing peptide or a small molecule drug) to the maleimide end of this compound.

Materials:

-

Thiol-containing molecule (Molecule A-SH)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed and purged with nitrogen or argon.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution: N-acetylcysteine or L-cysteine solution (100 mM in conjugation buffer)

-

Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule (Molecule A-SH) in conjugation buffer to a final concentration of 1-10 mg/mL. If the molecule has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for 30-60 minutes at room temperature.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A-SH.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide groups, add a 5-fold molar excess of the quenching solution relative to the starting amount of the maleimide linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate (Molecule A-S-(R)-TCO4-PEG2) from excess linker and quenching reagent using an appropriate method such as SEC or RP-HPLC.

-

Characterize the purified conjugate by LC-MS to confirm successful conjugation and purity.

-

Part 2: Conjugation of a Tetrazine-Modified Molecule via TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-functionalized molecule from Part 1 and a molecule modified with a tetrazine group (Molecule B-Tz).

Materials:

-

Purified Molecule A-S-(R)-TCO4-PEG2 (from Part 1)

-

Tetrazine-modified molecule (Molecule B-Tz)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Reactants:

-

Dissolve the purified Molecule A-S-(R)-TCO4-PEG2 in the reaction buffer.

-

Dissolve Molecule B-Tz in the reaction buffer.

-

-

Click Reaction:

-

Mix Molecule A-S-(R)-TCO4-PEG2 and Molecule B-Tz in a 1:1 to 1.5:1 molar ratio.

-

The reaction is typically very fast and can proceed to completion within minutes to an hour at room temperature. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

Purify the final bioconjugate (Molecule A-S-(R)-PEG2-TCO-Tz-Molecule B) using a suitable chromatography method (e.g., SEC) to remove any unreacted starting materials.

-

Characterize the final product by methods such as SDS-PAGE, LC-MS, and functional assays.

-

Visualizing the Workflow and Reactions

Bifunctional Conjugation Workflow

Caption: A two-step workflow for bioconjugation using this compound.

Chemical Reactions of this compound

Caption: The two distinct bioorthogonal reactions enabled by this compound.

PROTAC Formation and Mechanism of Action

Caption: Workflow of targeted protein degradation using a PROTAC with a bifunctional linker.

References

(R)-TCO4-PEG2-Maleimide: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

(R)-TCO4-PEG2-Maleimide is a heterobifunctional linker that serves as a critical tool in modern bioconjugation, enabling the precise assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4] Its architecture consists of three key components: a trans-cyclooctene (B1233481) (TCO) group, a maleimide (B117702) group, and a short polyethylene (B3416737) glycol (PEG) spacer. This guide provides an in-depth exploration of the dual mechanisms of action that underpin its utility, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The functionality of this linker is rooted in two distinct and highly specific chemical reactions: the bioorthogonal TCO-tetrazine ligation and the thiol-reactive maleimide conjugation. The PEG linker enhances solubility and provides spatial separation between the conjugated molecules.[5][6]

Core Mechanism 1: The TCO-Tetrazine Bioorthogonal Ligation

The trans-cyclooctene (TCO) moiety engages in a highly efficient and specific "click chemistry" reaction with a tetrazine (Tz) partner.[7] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry due to its exceptional kinetics and biocompatibility.[8][9]

The mechanism proceeds in a two-step cascade:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile) to form a highly unstable tricyclic intermediate.[8][10]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂).[8][10][11] The expulsion of N₂ gas is a significant driving force that renders the reaction irreversible, resulting in a stable dihydropyridazine (B8628806) product.[8][11]

Key features of this reaction include its extraordinary speed, high specificity, and the ability to proceed under mild, aqueous conditions without the need for a catalyst, making it ideal for use in complex biological systems and live cells.[9][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-TCO4-PEG2-Maleimide_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. purepeg.com [purepeg.com]

- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to TCO-Tetrazine Click Chemistry

For researchers, scientists, and drug development professionals, TCO-tetrazine click chemistry has emerged as a powerful and indispensable tool for bioconjugation. This guide delves into the core principles of this bioorthogonal reaction, providing a comprehensive overview of its mechanism, quantitative kinetic data, detailed experimental protocols, and its applications in various research and development fields.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of TCO-tetrazine click chemistry lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a [4+2] cycloaddition between an electron-deficient tetrazine (the diene) and a strained, electron-rich trans-cyclooctene (B1233481) (TCO, the dienophile).[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under biocompatible conditions without the need for a catalyst.[2][3]

The reaction mechanism proceeds in two key steps:

-

Cycloaddition: The tetrazine and TCO undergo a rapid [4+2] cycloaddition to form an unstable tricyclic intermediate.[1]

-

Retro-Diels-Alder and Nitrogen Extrusion: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas. This step is a significant driving force for the reaction's irreversibility.[1][4] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

The high degree of bioorthogonality of the TCO-tetrazine ligation ensures that the reaction is highly specific, with no cross-reactivity with other functional groups present in biological systems, such as amines and thiols.[2]

Quantitative Reaction Kinetics

The TCO-tetrazine ligation is renowned for its extraordinarily fast reaction rates, with second-order rate constants (k₂) that are among the highest for any bioorthogonal reaction.[1] These rapid kinetics enable efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential off-target effects and toxicity.[1] The reaction rate is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

| Reactants | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions | Reference(s) |

| General TCO-Tetrazine | 1 - 1 x 10⁶ | PBS buffer, pH 6-9, Room Temperature | [4] |

| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Not specified | [5] |

| Methyl-substituted tetrazines with TCO | ~1000 | Not specified | [5] |

| Dipyridal tetrazine and TCO | 2000 (±400) | Not specified | [5] |

| s-TCO with 3,6-dipyridyl-s-tetrazine | 3,300,000 (± 40,000) | H₂O, 25°C | |

| d-TCO with 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | H₂O, 25°C | [6] |

| a-TCO with 3,6-dipyridyl-s-tetrazine | 150,000 (± 8,000) | Not specified | [6] |

| TCO-conjugated CC49 mAb with [¹¹¹In]In-labeled-Tz | 13,000 (± 80) | PBS, 37°C | [6] |

Experimental Protocols

The versatility of TCO-tetrazine click chemistry allows for its application in a wide range of experimental settings. Below are detailed protocols for common applications, including protein-protein conjugation and cell labeling.

Protocol 1: Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using TCO-tetrazine chemistry.

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester

-

Tetrazine-PEG-NHS ester

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous DMSO or DMF

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Part 1: Activation of Protein A with TCO-NHS Ester

-

Dissolve Protein A in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into PBS.

-

Add 5 µL of 1 M NaHCO₃ to 100 µg of Protein A in the PBS-based solution.[4]

-

Immediately before use, prepare a 10-20 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[7]

-

Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[7]

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[4]

-

(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[7]

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column.[4][7]

Part 2: Activation of Protein B with Tetrazine-NHS Ester

-

Repeat steps 1-7 for Protein B using the Tetrazine-PEG-NHS ester.

Part 3: TCO-Tetrazine Ligation

-

Mix the TCO-activated Protein A and the Tetrazine-activated Protein B in a 1:1 molar ratio.[4]

-

Incubate the mixture for 1 hour with rotation.[4]

-

The protein-protein conjugate is now ready for use. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance between 510 and 550 nm.[4]

Protocol 2: Labeling of TCO-Modified Cells

This protocol describes the fluorescent labeling of cells that have been metabolically or surface-labeled with a TCO moiety.

Materials:

-

Cells expressing a TCO-modified molecule

-

Fluorescently-labeled Tetrazine (e.g., Cy5-PEG-Tetrazine)

-

Anhydrous DMSO

-

Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL.[7]

-

Staining Solution Preparation: Prepare a stock solution of the fluorescently-labeled tetrazine in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM).[7]

-

Staining: Add the tetrazine staining solution to the cell suspension.[7]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[7]

-

Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine.[7]

-

Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer or fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.[7]

Applications in Research and Drug Development

The exceptional characteristics of TCO-tetrazine click chemistry have led to its widespread adoption in numerous applications, including:

-

Live-Cell and In Vivo Imaging: The biocompatibility and rapid kinetics of the reaction make it ideal for labeling and tracking biomolecules in living cells and organisms.[3][8]

-

Antibody-Drug Conjugates (ADCs): TCO-tetrazine chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, enhancing their therapeutic efficacy and reducing off-target toxicity.[3][8]

-

Targeted Drug Delivery: This chemistry enables the development of sophisticated drug delivery systems where a therapeutic agent can be selectively released at a specific target site.[8]

-

Radiolabeling for PET Imaging: The fast reaction kinetics are advantageous for labeling with short-lived radioisotopes used in Positron Emission Tomography (PET).[9]

-

"Click-to-Release" Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged molecule, such as a drug or a fluorescent probe, upon reaction.[10][11] This allows for spatiotemporal control over the activation of bioactive molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics.

Core Chemistry: The Michael Addition Reaction

The fundamental reaction between a maleimide and a thiol is a Michael addition.[2] In this reaction, the thiol group, typically from a cysteine residue in a protein or peptide, acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[2][3] This results in the formation of a stable thioether bond, specifically a succinimidyl thioether linkage.[2][4]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3][5] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[3][5] The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of the carbonyl groups.[3] The reaction proceeds efficiently in polar solvents like water, DMSO, or DMF without the need for a catalyst.[3][5]

Caption: The Michael addition reaction between a maleimide and a thiol forms a stable thioether bond.

Factors Influencing the Reaction

Several factors can significantly impact the efficiency and specificity of the maleimide-thiol conjugation.

| Parameter | Optimal Range/Condition | Rationale and Considerations |

| pH | 6.5 - 7.5 | Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form.[6] Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent.[6][7] |

| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight reactions to minimize degradation of sensitive biomolecules.[4] |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 for protein labeling; 2:1 to 5:1 for nanoparticles | An excess of the maleimide reagent is often used to drive the reaction to completion.[6] However, the optimal ratio can vary depending on the specific molecules being conjugated and steric hindrance.[4][6] |

| Solvent | Aqueous buffers (PBS, HEPES, Tris), DMSO, DMF | Polar solvents are preferred.[3] For water-insoluble maleimide reagents, a co-solvent like DMSO or DMF is necessary.[8] Buffers should be free of thiols.[4] |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Cysteine residues in proteins can form disulfide bonds, which are unreactive with maleimides.[4] A pre-reduction step with a non-thiol-containing reducing agent like TCEP is often necessary.[8][9] Excess DTT, a thiol-containing reducing agent, must be removed before adding the maleimide.[6] |

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally considered stable, the succinimidyl ring can undergo several reactions that affect the long-term stability of the conjugate, particularly in vivo.

Retro-Michael Reaction (Thiol Exchange)

The Michael addition is a reversible reaction.[10][11] In environments with a high concentration of other thiols, such as glutathione (B108866) in the bloodstream, the original thiol can be eliminated, and the maleimide can react with the new thiol.[12][13] This "payload migration" is a significant concern for antibody-drug conjugates (ADCs) as it can lead to off-target toxicity.[5]

Hydrolysis

The succinimide (B58015) ring of the maleimide-thiol adduct is susceptible to hydrolysis, which opens the ring to form a succinamic acid derivative.[5][14] This hydrolysis reaction is accelerated at higher pH.[5] Importantly, the ring-opened product is stable and not susceptible to the retro-Michael reaction.[14][15] Therefore, intentional hydrolysis of the conjugate by treatment at a basic pH (e.g., pH 9) can be used to improve its stability.[]

| Reaction | Conditions | Outcome |

| Retro-Michael Reaction | High concentration of competing thiols (e.g., glutathione) | Reversal of the conjugation, leading to potential off-target effects. |

| Hydrolysis | Aqueous environment, accelerated by basic pH | Ring-opening of the succinimide to form a stable succinamic acid thioether, preventing the retro-Michael reaction. |

| Thiazine (B8601807) Rearrangement | Conjugation to an N-terminal cysteine | The N-terminal amine can attack the succinimide ring, leading to a stable six-membered thiazine ring. This is more prevalent at basic pH.[2] |

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

-

Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1]

-

Prepare a fresh stock solution of TCEP in the same degassed buffer.

-

Add a 50-100 fold molar excess of TCEP to the protein solution.[1]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[1]

Protocol 2: Maleimide-Thiol Conjugation

-

Immediately prior to use, dissolve the maleimide-activated reagent in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1]

-

Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[1]

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[1]

-

Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[1]

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Applications in Drug Development

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][12] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1] The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[1] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites.[1] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[1]

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Hydrolysis of the maleimide reagent.- Incorrect pH. | - Ensure sufficient concentration and incubation time with the reducing agent.- Prepare maleimide solutions fresh and use immediately.[9]- Verify the reaction buffer pH is between 6.5 and 7.5.[6] |

| Poor Conjugate Stability | - Retro-Michael reaction in the presence of other thiols. | - After conjugation, induce hydrolysis of the succinimide ring by incubating at pH 8.5-9.0 to form a stable ring-opened structure.[9] |

| Non-specific Labeling | - Reaction with primary amines (e.g., lysine). | - Maintain the reaction pH below 7.5 to ensure chemoselectivity for thiols.[6] |

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creativepegworks.com [creativepegworks.com]

- 13. d-nb.info [d-nb.info]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Targeted Protein Degradation: An In-Depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTAC-Mediated Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][4]

This technical guide provides a comprehensive overview of PROTAC linkers, delving into their function, classification, and the profound impact of their design on the formation of a productive ternary complex—the cornerstone of PROTAC-mediated protein degradation. We will explore the quantitative aspects of linker optimization and provide detailed experimental protocols for the evaluation of PROTAC efficacy.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[2]

References

The TCO-Tetrazine Ligation: A Technical Guide to Bioorthogonal Chemistry's Power Couple

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. This powerful "click chemistry" ligation has become an indispensable tool for the precise chemical modification of biomolecules within complex biological systems, driving significant advancements in fields ranging from fundamental cell biology to targeted drug delivery and in vivo imaging.[1][2]

This technical guide provides a comprehensive overview of the TCO-tetrazine ligation, including its core principles, quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows and concepts.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The utility of TCO in bioorthogonal chemistry is centered on its exceptionally rapid and selective reaction with a tetrazine partner. This reaction, often referred to as the TCO-tetrazine ligation, proceeds through an IEDDA [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile.[2] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[1][3]

Key characteristics of this bioorthogonal reaction include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4][5][6] This high reactivity allows for efficient conjugation even at the low micromolar to nanomolar concentrations typically found in biological systems.[1][2][7]

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[1][4] This ensures that the conjugation is highly specific and minimizes off-target reactions.[1]

-

Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous buffers at neutral pH and ambient temperature, without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.[1][3][7]

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under physiological conditions.[1]

Quantitative Data on Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is influenced by the specific structures of both the TCO and tetrazine derivatives, as well as the solvent conditions. More strained TCOs, such as the (E)-cyclooct-4-enol (s-TCO), exhibit significantly faster kinetics.[8] The following table summarizes key kinetic data from the literature.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2000 |

| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 |

| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 |

| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 |

| General TCO-Tetrazine | N/A | N/A | N/A | up to 1 x 10⁶ |

| Water-soluble s-TCO derivative | 3,6-dipyridyl-s-tetrazine derivative | N/A | N/A | (3,300 ± 40) x 10³ |

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-PEG-NHS ester

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[1]

-

Quench Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting spin column or dialysis equipment

Procedure:

-

Protein Preparation: Buffer exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column or dialysis.[9]

-

TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][9] Incubate for 1 hour at room temperature.[9]

-

Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[9]

-

Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis.[1][9]

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[1]

Procedure:

-

Reactant Preparation:

-

Ligation Reaction:

-

Mix the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often used.[1][10]

-

The reaction is typically complete within 10-60 minutes at room temperature.[1][10] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1][4]

-

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.[1]

Visualizations

Reaction Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safety and Handling of Maleimide-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for maleimide-containing compounds, which are widely utilized in bioconjugation, drug development, and various biomedical research applications. Due to their reactive nature, stringent adherence to safety guidelines is paramount to ensure personnel safety and experimental integrity.

Hazard Identification and Toxicology

Maleimide (B117702) and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Key Hazards:

-

Toxicity: Maleimide is toxic if swallowed, with animal experiments indicating that ingestion of less than 40 grams may be fatal or cause serious health damage.[2]

-

Corrosivity: It can cause severe chemical burns to the skin, eyes, and upon ingestion, within the oral cavity and gastrointestinal tract.[2] Direct eye contact can lead to severe eye damage.[2]

-

Irritation: Inhalation may irritate the respiratory tract, and prolonged or repeated skin contact can cause irritation, redness, swelling, and scaling.[2]

-

Sensitization: May cause skin sensitization, leading to allergic reactions upon subsequent exposure.[2][3]

Quantitative Toxicological Data

| Compound | Test | Route of Administration | Species | Dose | Reference |

| Maleimide | LD50 | Oral | Mouse | 80 mg/kg | [2] |

| Maleimide | LD50 | Intraperitoneal | Mouse | 77.66 mg/kg | [2] |

| Maleimide | LD50 | Intravenous | Mouse | 18 mg/kg | [2] |

| N-Ethyl Maleimide | Acute Toxicity | Oral (Category 2) | - | H300: Fatal if swallowed | [3] |

| N-Ethyl Maleimide | Acute Toxicity | Dermal (Category 3) | - | H311: Toxic in contact with skin | [3] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling maleimide-containing compounds to minimize exposure.[4]

| Body Area | Required PPE | Specifications & Rationale |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advisable to protect against skin contact.[1] |

| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust.[1] |

| Face | Face shield | Should be worn in addition to safety goggles, especially when there is a risk of splashing.[1][4] |

| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[1] |

| Respiratory | NIOSH/MSHA-approved respirator | Required when working with solid compounds outside of a certified chemical fume hood to prevent inhalation of dust.[1][4] |

Safe Handling and Storage

Proper handling procedures are critical to prevent accidental exposure and contamination.

Engineering Controls:

-

Always handle maleimide compounds in a well-ventilated area.[4]

-

A certified chemical fume hood or a glove box should be used when weighing and handling solid compounds to prevent the dispersion of dust.[4][5]

-

Ensure a safety shower and an eye wash station are readily accessible and operational.[4]

General Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Prevent the formation of dust during handling.[4]

-

Do not eat, drink, or smoke in areas where maleimides are handled.[6]

-

Wash hands thoroughly after handling.[3]

-

Never return unused reagents to the original container to avoid contamination.

Storage:

-

Store in a freezer with the container tightly closed.[4]

-

Store under an inert gas atmosphere.[4]

-

Aqueous solutions of maleimide-containing products should be made immediately before use and not stored due to the risk of hydrolysis.[8] For long-term storage, use a dry, biocompatible, water-miscible solvent like DMSO or DMF and store at -20°C.[8]

Experimental Protocols

Workflow for Safe Handling of Maleimide Compounds

Caption: A logical workflow for the safe handling of maleimide compounds.[1]

Detailed Protocol for a Typical Bioconjugation Reaction

This protocol outlines the steps for conjugating a thiol-reactive maleimide dye to a protein containing cysteine residues.

1. Preparation of Reagents:

-

Protein Solution: Prepare the protein to be conjugated at a concentration of 1-10 mg/mL in a degassed buffer with a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[9] Buffers should not contain thiols.[10] Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen or argon) through it to prevent oxidation of sulfhydryl groups.[9]

-

Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide dye in an anhydrous organic solvent such as DMSO or DMF. This should be done immediately before use.[8]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris-carboxyethylphosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis or desalting column before adding the maleimide reagent.[10]

2. Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve a desired molar ratio (a 10:1 to 20:1 molar ratio of dye to protein is a common starting point).

-

Gently mix the reaction solution.

-

Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.

3. Quenching the Reaction:

-

Excess maleimide can be quenched by adding a free thiol-containing compound, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to the reaction mixture.[10][11]

4. Purification of the Conjugate:

-

Remove excess dye and other small molecules by gel filtration, dialysis, or HPLC.[9]

5. Storage of the Conjugate:

-

For immediate use, store the purified conjugate solution at 2-8°C, protected from light.

-

For long-term storage, add BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%) to prevent denaturation and microbial growth. Alternatively, add 50% glycerol (B35011) and store at -20°C.

Experimental Workflow for Maleimide Bioconjugation

Caption: Experimental workflow for a typical maleimide bioconjugation reaction.

Reactivity and Stability

The reaction of a maleimide with a thiol group proceeds via a Michael addition to form a stable thioether linkage.[10][12]

-

pH Dependence: The reaction is highly specific for sulfhydryl groups at a pH between 6.5 and 7.5.[10] At a pH above 8.5, reactivity towards primary amines increases, as does the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid.[10]

-

Instability of the Thioether Bond: The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to the dissociation of the conjugate.[12] This is a critical consideration for in vivo applications.[12]

-

Stabilization Strategies: The stability of the conjugate can be improved by hydrolysis of the succinimide (B58015) ring after conjugation, which forms a more stable ring-opened structure.[12][13]

Comparative Stability of Sulfhydryl-Reactive Groups

| Reactive Group | Linkage Type | Stability Characteristics |

| Maleimide | Thioether | Efficient reaction, but the bond can be reversible via a retro-Michael reaction.[12] |

| Haloacetamides | Thioether | Forms a stable, irreversible bond, but generally has slower reaction kinetics than maleimides. |

| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond with good selectivity for thiols, but with a generally slower reaction rate than maleimides.[12] |

| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange, which can be desirable for cleavable drug delivery applications.[12] |

| Acrylates/Acrylamides | Thioether | Forms a stable thioether bond that is less prone to retro-Michael reactions than maleimides, but with slower reaction kinetics.[12] |

Spill, Exposure, and Disposal Procedures

Spill Cleanup

-

Small Spills:

-

Large Spills:

Logical Flow for Spill Response

Caption: Decision-making workflow for responding to a maleimide compound spill.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][14] Remove contaminated clothing.[6] Seek medical attention if irritation or a rash occurs.[6]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing and get emergency medical help immediately.[6]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Immediately call a poison center or doctor.[3]

-

Inhalation: Move the exposed person to fresh air at once.[14] If breathing is difficult, seek immediate medical attention.

Waste Disposal

-

All waste materials, including unused compounds, contaminated gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[4][11]

-

Liquid waste containing maleimides should be collected in a sealed, appropriate waste container and should not be poured down the drain.[5][11]

-

It is best practice to deactivate the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound like β-mercaptoethanol or dithiothreitol.[7][11] The deactivated solution is still considered hazardous waste.[7]

-

All waste must be handled in accordance with local, state, and federal regulations.[2] Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. resources.novusbio.com [resources.novusbio.com]

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling with (R)-TCO4-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of proteins using the bifunctional reagent (R)-TCO4-PEG2-Maleimide. This reagent allows for a two-step conjugation strategy, leveraging both thiol-reactive maleimide (B117702) chemistry and bioorthogonal TCO-tetrazine "click chemistry". The maleimide group enables covalent attachment to cysteine residues on a protein, introducing a trans-cyclooctene (B1233481) (TCO) moiety. This TCO-functionalized protein can then be rapidly and specifically reacted with a tetrazine-labeled molecule of interest in a bioorthogonal manner.[1][2] This powerful combination allows for the precise and efficient conjugation of a wide range of molecules, such as fluorescent dyes, radiolabels, or therapeutic agents, to proteins, even in complex biological environments.[1][3][4]

The maleimide-thiol reaction is highly selective for cysteine residues within a pH range of 6.5-7.5, forming a stable thioether bond.[5][6] The subsequent TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in live-cell imaging and in vivo studies.[1][2][7] The inclusion of a PEG2 linker enhances the solubility and reduces steric hindrance of the conjugated molecule.[8]

Key Experimental Strategies

The primary application of this compound involves a two-stage process:

-

Protein-TCO Conjugation: The maleimide group of the reagent reacts with a free thiol group on a cysteine residue of the target protein, creating a stable protein-TCO conjugate.

-

Bioorthogonal "Click" Reaction: The TCO-labeled protein is then reacted with a molecule of interest that has been functionalized with a tetrazine moiety.

This approach offers modularity and flexibility in experimental design.

Experimental Protocols

Part 1: Protein Preparation and Reduction of Disulfide Bonds (if necessary)

This initial step is crucial to ensure the availability of free thiol groups for reaction with the maleimide.

Materials:

-

Protein of interest

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Degassing equipment (e.g., vacuum, nitrogen or argon gas)

-

Desalting spin column or dialysis cassette

Protocol:

-

Dissolve the protein in a degassed, amine-free buffer such as PBS at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[9]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[10][11][12]

-

Incubate the solution for 20-60 minutes at room temperature.[9][10][11]

-

Remove the excess TCEP using a desalting spin column or dialysis. This step is critical to prevent TCEP from reacting with the maleimide reagent.

Part 2: Labeling of Protein with this compound

This protocol details the conjugation of the maleimide group to the protein's cysteine residues.

Materials:

-

Reduced protein solution from Part 1

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: PBS, pH 7.0-7.5 (degassed)

Protocol:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[10][11] The optimal ratio may need to be determined empirically for each specific protein.[10][11]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][13]

-

(Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature to consume any unreacted maleimide.[9][14]

-

Purify the TCO-labeled protein from excess, unreacted reagent using a desalting spin column, dialysis, or size-exclusion chromatography.[9]

-

The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C.

Part 3: "Click" Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-containing molecule.

Materials:

-

TCO-labeled protein from Part 2

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer: PBS, pH 6.0-9.0[1]

Protocol:

-

Prepare the TCO-labeled protein in the desired reaction buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A molar ratio of 1.05-1.5 equivalents of the tetrazine molecule to 1 equivalent of the TCO-protein is recommended.[8]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[1] The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]

-

The final protein conjugate is now ready for use or can be purified by size-exclusion chromatography if necessary to remove any excess tetrazine reagent.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols.

Table 1: Reaction Conditions for Protein Labeling with this compound

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |

| Reaction Buffer | PBS, HEPES, Tris | Must be amine-free and thiol-free.[9] |

| pH for Maleimide Reaction | 7.0-7.5 | Optimal for selective reaction with thiols.[5][6] |

| Molar Excess of Maleimide | 10-20 fold | Should be optimized for each protein.[10][11] |

| Reaction Time | 2 hours to overnight | Longer times may be needed for less reactive thiols.[9][13] |

| Reaction Temperature | Room Temperature or 4°C | 4°C for longer incubations to maintain protein stability. |

Table 2: Reaction Conditions for TCO-Tetrazine Click Chemistry

| Parameter | Recommended Range | Notes |

| Reaction Buffer | PBS | pH 6.0-9.0.[1] |

| Molar Ratio (Tetrazine:TCO-Protein) | 1.05-1.5 : 1 | A slight excess of tetrazine ensures complete reaction.[8] |

| Reaction Time | 30 minutes - 2 hours | Reaction is typically very fast.[1] |

| Reaction Temperature | Room Temperature or 37°C | Higher temperatures can increase the reaction rate.[1] |

Visualized Workflows and Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. TCO click chemistry, TCO reagent | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Click Chemistry - SiChem [sichem.de]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. biotium.com [biotium.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using (R)-TCO4-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed, step-by-step guide for the synthesis of an ADC using the bifunctional linker, (R)-TCO4-PEG2-Maleimide. This linker allows for conjugation to the antibody via a stable thioether bond formed with cysteine residues and possesses a trans-cyclooctene (B1233481) (TCO) moiety for subsequent bioorthogonal "click" chemistry applications.

The protocols outlined below cover the essential stages of ADC synthesis: antibody reduction, linker-payload conjugation, and purification of the final ADC. Additionally, methods for the characterization of the resulting ADC, with a focus on determining the drug-to-antibody ratio (DAR), are provided.

Experimental Workflow Overview

The synthesis of an ADC using this compound can be broken down into three main stages. The first stage involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups. The second stage is the conjugation of the maleimide (B117702) group of the linker-payload construct to these thiol groups. The final stage is the purification of the ADC to remove any unconjugated antibody, free linker-payload, and other impurities. The incorporated TCO group allows for an optional secondary labeling step via a bioorthogonal reaction with a tetrazine-functionalized molecule.

Stage 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate reactive thiol groups necessary for conjugation. The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR).

Materials:

-

Monoclonal Antibody (mAb)

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Desalting columns or centrifugal filter devices (10 kDa MWCO)

Protocol:

-

Antibody Preparation:

-

Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

-

-

TCEP Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.

-

Add a specific molar excess of TCEP to the antibody solution. A starting point of 2-4 molar equivalents is recommended to achieve a DAR of approximately 4.[1] A titration of TCEP equivalents is advised to optimize the desired DAR for a specific antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours or at 30°C for 2 hours with gentle mixing.[1][2]

-

-

Removal of Excess TCEP:

-

Immediately following incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent the reduction of the maleimide group on the linker in the subsequent step.

-

Use a desalting column or a centrifugal filter device for buffer exchange into fresh, cold conjugation buffer.

-

| Parameter | Recommended Range | Reference |

| Antibody Concentration | 5-10 mg/mL | [1] |

| TCEP Molar Excess | 2-4 equivalents (for DAR ~4) | [1] |

| Incubation Temperature | 30-37 °C | [1][2] |

| Incubation Time | 1-2 hours | [1] |

Table 1: Recommended Parameters for Antibody Reduction

Stage 2: Conjugation of this compound-Payload

This protocol details the conjugation of the thiol-activated antibody with the this compound-payload construct.

Materials:

-

Reduced antibody from Stage 1

-

This compound-Payload, dissolved in an organic co-solvent like DMSO or DMA

-

Conjugation Buffer (as in Stage 1)

-

Quenching Solution: N-acetylcysteine or cysteine in conjugation buffer (e.g., 10 mM)

Protocol:

-

Prepare Drug-Linker Solution:

-

Dissolve the this compound-payload in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[3]

-

The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[1] Protect the reaction from light.

-

-

Quenching the Reaction:

-

To cap any unreacted thiol groups on the antibody and remove excess maleimide linker, add an excess of the quenching solution (e.g., N-acetylcysteine).

-

Incubate for an additional 30-60 minutes at room temperature.[1]

-

| Parameter | Recommended Value | Reference |

| Linker-Payload Molar Excess | 5-10 fold | [3] |

| Organic Co-solvent (max %) | < 10% (v/v) | |

| Incubation Temperature | Room Temperature | [1] |

| Incubation Time | 1-4 hours | [1] |

| Quenching Agent | N-acetylcysteine or Cysteine | [1] |

Table 2: Recommended Parameters for Conjugation

Stage 3: ADC Purification and Characterization

Purification is crucial to remove unconjugated antibody, excess drug-linker, and aggregates, which are critical quality attributes that must be controlled.[4]

Purification

Size Exclusion Chromatography (SEC) is a common method for purifying ADCs, separating molecules based on their size.[][6]

Materials:

-

Crude ADC solution

-

SEC column (e.g., Sephadex G-25)

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Column Equilibration:

-

Equilibrate the SEC column with at least 3-5 column volumes of purification buffer.

-

-

Sample Loading and Elution:

-

Load the crude ADC solution onto the equilibrated column.

-

Elute the ADC with the purification buffer. The ADC will typically elute in the first peak, while smaller molecules like the excess linker-payload and quenching agent will elute later.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

-

Pool the fractions containing the purified ADC.

-

Characterization

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the preferred method for determining the DAR for cysteine-linked ADCs.[7][8] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.

Typical HIC-HPLC Conditions:

-

Column: TSKgel Butyl-NPR or similar

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV at 280 nm.

The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[7]

Mass Spectrometry (MS)

Native mass spectrometry can be used to determine the intact mass of the ADC and its different drug-loaded forms, providing a precise measurement of the DAR.[9][10] SEC can be coupled online with MS for analysis.[11][12]

Optional Stage 4: Bioorthogonal Labeling via TCO-Tetrazine Click Chemistry

The TCO moiety on the ADC allows for a highly specific and rapid secondary conjugation reaction with a tetrazine-functionalized molecule (e.g., a fluorescent dye, an imaging agent, or another therapeutic). This is known as an inverse electron-demand Diels-Alder cycloaddition (iEDDA), a type of "click" chemistry.[4][13]

Materials:

-

Purified TCO-functionalized ADC

-

Tetrazine-functionalized probe of interest

-

Reaction Buffer: PBS, pH 7.4

Protocol:

-

Prepare Reactants:

-

Ensure the purified ADC is in a suitable reaction buffer at a known concentration.

-

Dissolve the tetrazine probe in a compatible solvent (e.g., DMSO).

-

-

Click Reaction:

-

Add the tetrazine probe to the ADC solution. A molar excess of 1.1 to 5 fold of the tetrazine probe over the ADC is typically used.[13]

-

Incubate the reaction at room temperature for 30-60 minutes.[13] The reaction is often complete within this timeframe due to the fast kinetics of TCO-tetrazine ligation.[14]

-

-

Purification (if necessary):

-

If removal of the unreacted tetrazine probe is required, the dual-labeled ADC can be purified using SEC as described in Stage 3.1.

-

| Parameter | Recommended Value | Reference |

| Tetrazine Probe Molar Excess | 1.1 - 5 fold | [13] |

| Incubation Temperature | Room Temperature | [13] |

| Incubation Time | 30-60 minutes | [13] |

Table 3: Recommended Parameters for TCO-Tetrazine Ligation

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and characterization of an antibody-drug conjugate using the this compound linker. The protocols and parameters provided are based on established methodologies and should serve as a robust starting point for researchers. Optimization of specific reaction conditions, particularly the degree of antibody reduction and linker-payload stoichiometry, will be necessary to achieve the desired product characteristics for each unique antibody and payload combination. The inclusion of a TCO group offers the flexibility for subsequent bioorthogonal modifications, expanding the potential applications of the resulting ADC in research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

Purifying (R)-TCO4-PEG2-Maleimide Conjugates: Application Notes and Protocols